4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)11(15-16)12(14)17/h2-5,7H,6,13H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRRHYUGYIYINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through alkylation reactions, where the pyrazole derivative reacts with a methoxybenzyl halide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 4 and the carboxamide group at position 3 enable nucleophilic substitution reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DMF under basic conditions (e.g., triethylamine) to form N-acylated derivatives .
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Alkylation : Undergoes alkylation with α-halo compounds (e.g., chloroacetonitrile, ethyl bromoacetate) in the presence of potassium carbonate to yield 4-alkylamino derivatives .
Oxidation Reactions
The pyrazole ring and aromatic substituents participate in oxidation pathways:
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Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the pyrazole ring to pyrazole-4-carboxylic acid derivatives .
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Methoxybenzyl Group Oxidation : The 4-methoxybenzyl substituent undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH) to form phenolic derivatives .
Reduction Reactions
Reductive modifications target functional groups:
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Carboxamide Reduction : Reaction with lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine (-CH₂NH₂) .
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Catalytic Hydrogenation : Hydrogenation over palladium/carbon (Pd/C) selectively reduces double bonds in conjugated systems without affecting the pyrazole ring .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
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Pyrazolo[3,4-b]pyridines : Condensation with malononitrile derivatives in DMF forms fused pyrido-pyrazole systems via intramolecular cyclization .
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Thiazolidinones : Reaction with 2-mercaptoacetic acid and aromatic amines produces pyrazolylthiazolidin-4-one derivatives .
Condensation Reactions
Reactivity with carbonyl-containing reagents:
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Schiff Base Formation : Condenses with aldehydes (e.g., pyridine-4-carbaldehyde) to form hydrazones, which cyclize to imidazo[1,2-a]pyridine derivatives .
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Knoevenagel Adducts : Reacts with active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated carbonyl derivatives .
Table 2: Research Findings on Reaction Outcomes
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that 4-amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer potential. Pyrazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies and Findings
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, similar compounds have demonstrated IC50 values ranging from 0.39 µM to 3.79 µM against these cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases such as Aurora-A kinase, which plays a critical role in cell division and proliferation .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Research Insights
- COX Inhibition : Preliminary studies indicate that this compound may inhibit COX-2 activity, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . The IC50 values for COX inhibition were reported in the low micromolar range, suggesting significant anti-inflammatory potential.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds within this class have demonstrated activity against various bacterial and fungal strains.
Key Findings
- Bacterial Inhibition : Research has indicated that pyrazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, it is beneficial to compare it with other structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide | Benzyl group instead of methoxybenzyl | Different electronic properties |
| 4-Amino-5-methyl-1H-pyrazole-3-carboxamide | Methyl group at position 5 | Varying biological activity |
| 4-Amino-N-benzyl-1-methylpyrazole-3-carboxamide | Methyl substitution at position 1 | Enhanced solubility |
| 4-Amino-3-trifluoromethylpyrazole | Trifluoromethyl group enhancing lipophilicity | Potentially increased potency |
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the pyrazole core significantly impact physical properties such as melting points, solubility, and molecular stability. Below is a comparative table of key analogs:
*Estimated based on structural similarity to .
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like fluorine or chlorine in analogs . This difference may alter electronic density on the pyrazole ring, affecting reactivity and binding affinity.
- Carboxamide vs.
- Impact on Melting Points: Analogs with halogenated substituents (e.g., 4c, m.p. 178°C) exhibit higher melting points than non-halogenated derivatives, suggesting improved crystallinity due to halogen-induced molecular packing .
Biological Activity
4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14N4O2
- Molecular Weight : Approximately 234.25 g/mol
- Key Functional Groups : Amino group, methoxybenzyl substituent, carboxamide group
The structural characteristics of this compound contribute to its pharmacological profile, making it a subject of interest for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
1. Anticancer Activity
- Similar compounds have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .
- In vitro studies reveal that pyrazole derivatives can inhibit the growth of multiple cancer types, including lung, colorectal, and liver cancers .
2. Anti-inflammatory Properties
- The compound has demonstrated potential as an anti-inflammatory agent by inhibiting pathways involved in inflammation. This activity is attributed to the modulation of pro-inflammatory cytokines .
3. Antimicrobial Effects
- Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antimicrobial properties against various bacterial strains, enhancing their therapeutic potential in treating infections .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity to achieve desired therapeutic outcomes. For instance, its interaction with kinases may play a role in its anticancer activity .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Amide Bond Formation : Coupling reactions between amines and carboxylic acids in the presence of coupling reagents .
These synthetic methods allow for modifications that can enhance the compound's biological properties.
Comparative Analysis with Similar Compounds
A comparative analysis of related pyrazole derivatives highlights variations in biological activities based on structural differences:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Amino-N-benzyl-1H-pyrazole-3-carboxamide | C12H14N4O | Methyl substitution enhances solubility | Anti-inflammatory, anticancer |
| 5-Methyl-N-benzylpyrazole-3-carboxamide | C12H14N4O | Methyl group at position 5 alters activity | Antimicrobial |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivatives | Variable | Structural diversity leads to varied activity | Antitumor |
This table illustrates how modifications in side chains or functional groups can significantly influence the biological activities of pyrazole derivatives.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound against specific cancer cell lines:
- Study on Breast Cancer Cells (MDA-MB-231) : The compound exhibited significant antiproliferative effects with an IC50 value indicating potent activity against breast cancer cells .
- Anti-inflammatory Activity Assessment : In vivo models demonstrated that the compound significantly reduced inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .
Q & A
Q. What are the most efficient synthetic routes for 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide, and what challenges arise during purification?
The synthesis typically involves a multi-step process starting with cyclization of hydrazine derivatives with β-keto esters or carbonyl intermediates. For example, a method analogous to pyrazole carboxamide synthesis includes:
Condensation : Reacting 4-methoxybenzylamine with a β-keto ester to form a hydrazone intermediate.
Cyclization : Using hydrazine hydrate or substituted hydrazines to close the pyrazole ring .
Functionalization : Introducing the carboxamide group via acylation or nucleophilic substitution .
Purification challenges include isolating intermediates with polar functional groups (e.g., amino or carboxamide). Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (solvents like ethanol or DCM/hexane mixtures) are commonly used .
Q. How can researchers characterize the structural integrity of this compound?
Key analytical methods include:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~301.13 for C₁₂H₁₄N₄O₂) .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly for analogs with bulky substituents .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Antimicrobial screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) to determine MIC values .
- Enzyme inhibition : Test against kinases or phosphodiesterases via fluorescence-based assays (e.g., ADP-Glo™ kinase assays) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Systematic substitution : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or donating groups (e.g., 4-hydroxybenzyl) to modulate target binding .
- Core modifications : Introduce heteroatoms (e.g., replacing pyrazole nitrogen with oxygen) or expand the ring system (e.g., fused triazole-pyrazole hybrids) to enhance metabolic stability .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Q. What experimental strategies resolve contradictory bioactivity data across different assays?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out false positives .
- Target validation : Apply CRISPR knockouts or siRNA silencing of suspected targets (e.g., PDE4 or EGFR) to confirm mechanistic relevance .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Quantum chemical calculations : Predict metabolic hotspots (e.g., CYP450 oxidation sites) using DFT (e.g., Gaussian 16) .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and blood-brain barrier permeability .
- Reaction path optimization : Apply ICReDD’s workflow to simulate reaction conditions (e.g., solvent effects, catalysts) and reduce trial-and-error experimentation .
Methodological Considerations
Q. What strategies mitigate regiochemical ambiguity during pyrazole ring synthesis?
- Directed lithiation : Use tert-butyllithium to selectively functionalize the pyrazole core at the 3- or 5-position .
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of the amino group) to direct substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
